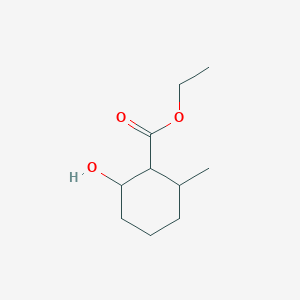
ethyl2-hydroxy-6-methylcyclohexane-1-carboxylate,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, a mixture of diastereomers, is a versatile chemical compound with a unique structural composition. This compound is actively used in various scientific research applications due to its potential in fields like pharmaceuticals, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate typically involves the esterification of 2-hydroxy-6-methylcyclohexane-1-carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-oxo-6-methylcyclohexane-1-carboxylate.
Reduction: 2-hydroxy-6-methylcyclohexane-1-methanol.
Substitution: 2-chloro-6-methylcyclohexane-1-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is used in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of bioactive molecules.
Organic Synthesis: As a building block for the synthesis of complex organic compounds.
Materials Science: In the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to participate in hydrogen bonding and other interactions, influencing the activity of enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-hydroxy-6-methyl-1-cyclohexene-1-carboxylate: Similar in structure but with a double bond in the ring.
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate: Without the mixture of diastereomers.
Uniqueness
Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, as a mixture of diastereomers, offers unique stereochemical properties that can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h7-9,11H,3-6H2,1-2H3 |
Clé InChI |
MCDNIGYEPWINQO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(CCCC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


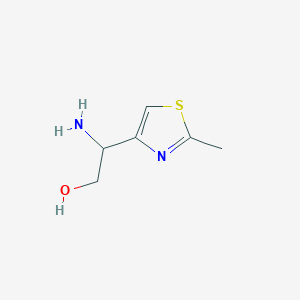
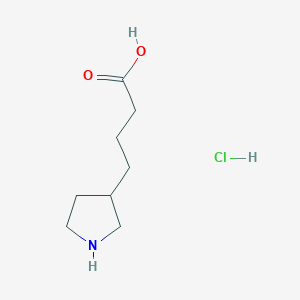
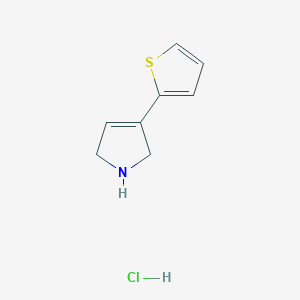

![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)

![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)


![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
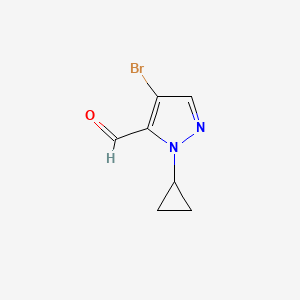
![1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)

![4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13514708.png)
